molecular formula C14H19FN2O B1429676 N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1308368-28-6

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No. B1429676
M. Wt: 250.31 g/mol
InChI Key: KDORZGBLNBVEKX-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its role or use in various applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. It may also discuss the yield and purity of the synthesized compound.



Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It may also include studying its stability under various conditions and its reactivity with common reagents.


Scientific Research Applications

  • Flavouring Group Evaluation 04 - 2-Ethylhexyl derivatives from chemical group 2

  • Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N‐(2‐methylcyclohexyl)‐2,3,4,5,6‐pentafluoro‐benzamide from Chemical Group 30

  • Phthalic Acid Esters: Natural Sources and Biological Activities

  • Identification and Repurposing of Trisubstituted Harmine Derivatives as Novel Inhibitors of Mycobacterium tuberculosis Phosphoserine Phosphatase

  • Phthalic Acid Esters: Natural Sources and Biological Activities

  • Identification and Repurposing of Trisubstituted Harmine Derivatives as Novel Inhibitors of Mycobacterium tuberculosis Phosphoserine Phosphatase

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow all safety protocols when handling chemicals.


properties

IUPAC Name

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h7-10,12H,2-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDORZGBLNBVEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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